molecular formula CH4Mo2 B076604 Molybdenum carbide (Mo2C) CAS No. 12069-89-5

Molybdenum carbide (Mo2C)

Cat. No.: B076604
CAS No.: 12069-89-5
M. Wt: 207.9 g/mol
InChI Key: JAGQSESDQXCFCH-UHFFFAOYSA-N
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Description

Molybdenum carbide is an extremely hard, refractory, ceramic material that is commercially used in tool bits for cutting tools. It is known for its high melting point, hardness, and excellent thermal and electrical conductivity. Molybdenum carbide exists in several phases, including γ-MoC, β-Mo2C, and γ’. The γ phase is structurally identical to tungsten carbide .

Synthetic Routes and Reaction Conditions:

    Carbothermic Reduction: Molybdenum carbide can be synthesized by the carbothermic reduction of molybdenum trioxide (MoO3) with carbon black at high temperatures (1100°C to 1200°C). This method involves reducing MoO3 with insufficient carbon black to remove oxygen and generate a mixture of molybdenum carbide and molybdenum.

    Hydrogen Reduction: Another method involves reducing molybdenum trioxide using a mixed gas of hydrogen and hydrocarbons (methane, heptane, toluene, and propane).

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Oxygen or air at high temperatures.

    Reduction: Hydrogen gas or carbon at high temperatures.

    Hydrogenation: Hydrogen gas in the presence of molybdenum carbide as a catalyst.

Major Products:

Mechanism of Action

Target of Action

Molybdenum Carbide (Mo2C) primarily targets carbon dioxide (CO2) and hydrogen (H2) molecules . It acts as a catalyst in various reactions, including the hydrogenation of CO2 , Fischer-Tropsch (FT) synthesis , methane dry reforming , and the water-gas shift (WGS) reaction . The Mo-terminated surface of Mo2C is more reactive for the dissociation of CO2 than the C-terminated surface .

Mode of Action

Mo2C interacts with its targets through a process known as catalysis . In the context of CO2 hydrogenation, Mo2C facilitates the reaction by lowering the energy barrier for the reaction, thereby increasing the rate of reaction . The Mo-terminated surface of Mo2C is particularly active, favoring H2 dissociation .

Biochemical Pathways

The primary biochemical pathway affected by Mo2C is the hydrogenation of CO2 . This process involves the conversion of CO2 into value-added chemicals or fuels, particularly when combined with H2 obtained using renewable energy . The products of this reaction can include CO, methanol, dimethyl ether (DME), methane, or heavier hydrocarbons .

Pharmacokinetics

The stability and reactivity of mo2c are crucial for its effectiveness as a catalyst .

Result of Action

The primary result of Mo2C’s action is the efficient conversion of CO2 into useful products . For example, in CO2 hydrogenation, Mo2C has been reported to yield a particularly high selectivity to CO via the reverse water-gas shift (RWGS) reaction .

Action Environment

The action of Mo2C can be influenced by environmental factors such as temperature and the presence of other chemicals . For instance, the surface coverage of termination groups (Tx) on Mo2C can be tuned by H2 pretreatment conditions, which in turn controls the activity and product selectivity of Mo2C in CO2 hydrogenation . Furthermore, the γ’ phase of Mo2C, which forms at relatively low temperatures, can transform to the γ phase at 800 °C .

Future Directions

Molybdenum carbide has been identified to be an excellent catalyst for the hydrogen evolution reaction (HER) due to its platinum-like electronic structure . It has been suggested that the formation of both β-Mo2C and α-Mo2C is possible, depending on activation conditions . Future development trends and perspectives for this promising material are also being discussed .

Comparison with Similar Compounds

  • Tungsten carbide (WC)
  • Niobium carbide (NbC)
  • Tantalum carbide (TaC)

Molybdenum carbide stands out due to its unique combination of high hardness, thermal stability, and excellent catalytic properties, making it a valuable material in various scientific and industrial applications.

Properties

IUPAC Name

methane;molybdenum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4.2Mo/h1H4;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGQSESDQXCFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C.[Mo].[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4Mo2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923529
Record name Methane--molybdenum (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12069-89-5
Record name Molybdenum carbide (Mo2C)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012069895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Molybdenum carbide (Mo2C)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methane--molybdenum (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimolybdenum carbide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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